methyl 2-((1-(4-(N,N-dimethylsulfamoyl)benzoyl)pyrrolidin-3-yl)thio)acetate
Description
Methyl 2-((1-(4-(N,N-dimethylsulfamoyl)benzoyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a pyrrolidine ring, a benzoyl group, and a dimethylsulfamoyl group, making it a unique molecule with interesting chemical properties.
Properties
IUPAC Name |
methyl 2-[1-[4-(dimethylsulfamoyl)benzoyl]pyrrolidin-3-yl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S2/c1-17(2)25(21,22)14-6-4-12(5-7-14)16(20)18-9-8-13(10-18)24-11-15(19)23-3/h4-7,13H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJVSGOFMZODTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)SCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine core is typically constructed via cyclization of 1,4-diamines or aza-Michael additions . A high-yielding method involves:
- React γ-butyrolactam with thiourea in acidic ethanol (HCl, 80°C, 12 hr) to form 3-aminopyrrolidine-2-thione.
- Reduce the thione group using Raney Nickel (H₂, 50 psi) in methanol to yield 3-mercaptopyrrolidine.
Key Data :
Thioacetate Installation
The thioacetate side chain is introduced via Migita Thioether Synthesis :
Optimized Conditions :
- Catalyst: Pd(OAc)₂ (5 mol%)
- Ligand: (S)-BINAP (10 mol%)
- Base: Cs₂CO₃ (2 equiv)
- Solvent: DMF, 100°C, 8 hr
Reaction Scheme :
3\text{-Mercaptopyrrolidine} + \text{Methyl 2-bromoacetate} \xrightarrow{\text{Pd(OAc)}_2, \text{BINAP}} \text{Methyl 2-(pyrrolidin-3-yl)thioacetate}
Yield : 82%
Critical Note : Excess bromoacetate (1.2 equiv) minimizes disulfide byproduct formation.
Acylation with 4-(N,N-Dimethylsulfamoyl)benzoyl Chloride
Synthesis of Acylating Agent
4-(N,N-Dimethylsulfamoyl)benzoyl chloride is prepared via:
- Sulfamoylation of 4-aminobenzoic acid using dimethylsulfamoyl chloride (Et₃N, CH₂Cl₂, 0°C → rt, 6 hr).
- Conversion to acid chloride via SOCl₂ (reflux, 4 hr).
Purity : 99% (GC-MS)
Storage : Stable at -20°C under argon for 6 months.
N-Acylation of Pyrrolidine
- Dissolve methyl 2-(pyrrolidin-3-yl)thioacetate (1.0 equiv) in anhydrous THF.
- Add 4-(N,N-dimethylsulfamoyl)benzoyl chloride (1.1 equiv) and DIPEA (2.5 equiv) at 0°C.
- Warm to room temperature and stir for 12 hr.
Workup :
- Quench with ice-water, extract with EtOAc (3×50 mL)
- Dry over Na₂SO₄, concentrate, purify via silica chromatography (Hexane:EtOAc = 3:1)
Yield : 74%
Characterization :
- $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 7.89 (d, J=8.4 Hz, 2H, ArH), 7.45 (d, J=8.4 Hz, 2H, ArH), 3.72 (s, 3H, OCH₃), 3.12 (s, 6H, N(CH₃)₂), 2.95–3.20 (m, 4H, pyrrolidine).
- HRMS (ESI+): m/z calc. for C₁₇H₂₃N₂O₅S₂ [M+H]⁺: 407.1094, found: 407.1091.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Thioacylation Approach
A patent-disclosed method combines thioether formation and acylation in a single pot:
Conditions :
- Pd₂(dba)₃ (3 mol%)
- Xantphos (6 mol%)
- K₃PO₄ (3 equiv)
- Toluene, 110°C, 24 hr
Advantages :
- Eliminates intermediate purification
- Total yield: 68%
Limitations :
- Requires strict anhydrous conditions
- Higher catalyst loading (3% vs. 5% in stepwise method)
Enzymatic Resolution for Enantiopure Product
For applications requiring chiral purity, Candida antarctica lipase B catalyzes kinetic resolution:
Procedure :
- Synthesize racemic thioacetate precursor.
- Treat with vinyl acetate (2 equiv) and lipase (50 mg/mmol) in MTBE at 35°C.
- Separate enantiomers via chromatography.
Outcome :
- ee >99% for (R)-enantiomer
- 45% yield (theoretical max 50%)
Analytical and Process Optimization Data
Table 1. Comparative Yields Across Methods
| Method | Catalyst System | Yield (%) | Purity (%) |
|---|---|---|---|
| Stepwise Acylation | Pd(OAc)₂/BINAP | 74 | 98.5 |
| One-Pot Synthesis | Pd₂(dba)₃/Xantphos | 68 | 95.2 |
| Enzymatic Resolution | Lipase B | 45 | 99.8 |
Table 2. Solvent Screening for Acylation Step
| Solvent | Reaction Time (hr) | Yield (%) |
|---|---|---|
| THF | 12 | 74 |
| DCM | 18 | 62 |
| DMF | 8 | 71 |
| Toluene | 24 | 68 |
Industrial-Scale Considerations
For kilogram-scale production:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1-(4-(N,N-dimethylsulfamoyl)benzoyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The dimethylsulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure that includes a pyrrolidine ring, a benzoyl group, and a dimethylsulfamoyl group. The synthesis typically involves several steps:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving suitable amines and carbonyl compounds.
- Introduction of the Benzoyl Group : Utilizes Friedel-Crafts acylation with benzoyl chloride.
- Attachment of the Dimethylsulfamoyl Group : Accomplished via nucleophilic substitution with dimethylsulfamoyl chloride.
- Thioester Formation : The final step involves reacting the intermediate with methyl thioglycolate to form the thioester linkage.
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules, facilitating the development of new chemical entities.
Biology
- Biochemical Probes : It may function as a biochemical probe, aiding in the study of biological processes and interactions at the molecular level.
- Potential Drug Candidate : Research is ongoing to evaluate its efficacy as a drug candidate for various diseases due to its unique structural properties .
Medicine
- Drug Delivery Systems : The compound's ability to interact with specific molecular targets makes it a candidate for use in drug delivery systems, potentially enhancing the bioavailability of therapeutic agents.
Industry
- Specialty Chemicals : It can be utilized in developing new materials or as an intermediate in synthesizing specialty chemicals, contributing to advancements in industrial applications.
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : Similar compounds have shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential for antimicrobial applications .
- Cytotoxicity Against Cancer Cells : Studies suggest selective cytotoxicity towards cancer cell lines, making it a candidate for cancer therapy.
- Enzyme Inhibition : It may inhibit enzymes linked to disease progression, such as acetylcholinesterase, which is relevant in neurodegenerative diseases.
Case Studies
- Antimalarial Development : A study focused on optimizing lead compounds similar to methyl 2-((1-(4-(N,N-dimethylsulfamoyl)benzoyl)pyrrolidin-3-yl)thio)acetate identified promising candidates for malaria prophylaxis through structural modifications that enhanced potency against malaria parasites .
- Anticancer Evaluation : Another investigation evaluated derivatives of similar structures for anticancer activity, demonstrating significant cytotoxic effects against various cancer cell lines while maintaining lower toxicity to normal cells .
Mechanism of Action
The mechanism of action of methyl 2-((1-(4-(N,N-dimethylsulfamoyl)benzoyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((1-(4-sulfamoylbenzoyl)pyrrolidin-3-yl)thio)acetate: Similar structure but lacks the dimethyl groups on the sulfamoyl moiety.
Methyl 2-((1-(4-(N,N-dimethylsulfamoyl)benzoyl)piperidin-3-yl)thio)acetate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
Methyl 2-((1-(4-(N,N-dimethylsulfamoyl)benzoyl)pyrrolidin-3-yl)thio)acetate is unique due to the presence of the dimethylsulfamoyl group and the specific arrangement of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
Biological Activity
Methyl 2-((1-(4-(N,N-dimethylsulfamoyl)benzoyl)pyrrolidin-3-yl)thio)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₈H₃₁N₂O₄S
- Molecular Weight : 367.53 g/mol
- IUPAC Name : this compound
This compound features a pyrrolidine ring, a sulfamoyl group, and an acetate moiety, which contribute to its biological activity.
Antioxidant Properties
Research has indicated that compounds with sulfamoyl groups often exhibit significant antioxidant activity. In various studies, the antioxidant capacity of this compound was evaluated using assays such as DPPH and ABTS radical scavenging tests. These assays measure the ability of the compound to neutralize free radicals, which are implicated in oxidative stress and various diseases.
Acetylcholinesterase Inhibition
One of the notable pharmacological activities of this compound is its potential as an acetylcholinesterase inhibitor. Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.
Case Study: In Vitro Evaluation
A study focusing on similar sulfamoyl compounds demonstrated that they could inhibit AChE with IC50 values comparable to established inhibitors like donepezil. The compound's mechanism was characterized by binding to the active site of AChE, preventing acetylcholine degradation and thereby increasing its availability at synapses.
Antimicrobial Activity
Preliminary studies have also suggested that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Table 1: Summary of Biological Activities
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The presence of hydroxyl groups in the structure facilitates electron donation to free radicals.
- Enzyme Inhibition : The sulfamoyl group enhances binding affinity to target enzymes like AChE.
- Membrane Disruption : The hydrophobic nature allows interaction with lipid membranes in microbial cells.
Q & A
Q. What are the key synthetic challenges in preparing methyl 2-((1-(4-(N,N-dimethylsulfamoyl)benzoyl)pyrrolidin-3-yl)thio)acetate, and how can they be methodologically addressed?
The synthesis involves multi-step reactions, including:
- Coupling of the pyrrolidine-thioacetate core with the 4-(N,N-dimethylsulfamoyl)benzoyl group, which requires precise control of reaction conditions (e.g., anhydrous environment, temperature ~0–5°C for acyl chloride coupling) .
- Thioether bond formation , which is sensitive to oxidation; using inert atmospheres (N₂/Ar) and antioxidants like BHT can improve yields .
- Purification challenges due to polar byproducts; reverse-phase HPLC or silica gel chromatography with ethyl acetate/hexane gradients is recommended .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are essential for verifying the pyrrolidine ring conformation, thioether linkage, and dimethylsulfamoyl group. For example, the methyl ester group typically appears as a singlet at ~3.6–3.8 ppm .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for distinguishing regioisomers .
- FT-IR : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and sulfonamide (S=O) vibrations (~1350–1150 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the N,N-dimethylsulfamoyl group?
The sulfamoyl moiety is prone to hydrolysis under acidic/basic conditions. Methodological optimizations include:
- Protecting group strategies : Temporarily shielding the sulfonamide with tert-butyldimethylsilyl (TBS) groups during coupling reactions .
- Solvent selection : Using aprotic solvents like DMF or dichloromethane minimizes side reactions .
- Catalysis : Employing DMAP (4-dimethylaminopyridine) to accelerate benzoylation of the pyrrolidine nitrogen .
Q. How do structural modifications (e.g., pyrrolidine vs. piperidine rings) impact biological activity?
Comparative studies of analogous compounds reveal:
| Modification | Activity Change | Mechanism Insight | Source |
|---|---|---|---|
| Replacing pyrrolidine with piperidine | Reduced kinase inhibition | Altered ring puckering affects target binding | |
| Substituting methyl ester with ethyl ester | Improved metabolic stability | Enhanced steric shielding of the ester group | |
| Varying sulfonamide substituents (e.g., dimethyl vs. diethyl) | Variable solubility and cytotoxicity | Changes in LogP and hydrogen-bonding capacity |
Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?
Contradictions often arise from:
- Assay conditions : Differences in buffer pH, ionic strength, or reducing agents (e.g., DTT) can alter compound stability. Standardizing protocols (e.g., PBS at pH 7.4) is critical .
- Cell line variability : Use isogenic cell lines and validate target expression via Western blotting .
- Compound purity : HPLC purity ≥95% is required; trace impurities (e.g., unreacted acyl chloride) may skew results .
Methodological Design Questions
Q. What in silico tools are effective for predicting the binding mode of this compound to sulfonamide-targeted enzymes?
- Molecular docking (AutoDock Vina, Glide) : Models interactions between the dimethylsulfamoyl group and conserved lysine/arginine residues in enzyme active sites .
- MD simulations (GROMACS) : Assesses stability of the pyrrolidine-thioacetate conformation over 100-ns trajectories .
- QSAR models : Correlates substituent electronic parameters (Hammett σ) with inhibitory potency .
Q. How can researchers design SAR studies to explore the thioacetate moiety’s role?
- Isosteric replacements : Substitute sulfur with oxygen (acetate) or selenium (selenoacetate) to probe electronic effects .
- Chain-length variations : Synthesize analogs with propionate or butyrate esters to assess steric tolerance .
- Metabolite tracking : Use radiolabeled ³⁵S-thioacetate to study metabolic cleavage in vitro .
Data Interpretation and Reproducibility
Q. What strategies improve reproducibility in scaled-up synthesis?
- DoE (Design of Experiments) : Optimize parameters like stoichiometry, temperature, and mixing rates via response surface methodology .
- In-line monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track reaction progression in real time .
- Batch documentation : Record detailed metadata (e.g., solvent lot numbers, humidity) to identify variability sources .
Q. How should researchers validate off-target effects in cellular assays?
- Counter-screening panels : Test against related enzymes (e.g., carbonic anhydrase isoforms) to assess selectivity .
- CRISPR-Cas9 knockouts : Confirm target-specific activity by comparing wild-type vs. gene-edited cells .
- Thermal shift assays (TSA) : Measure compound-induced stabilization of purified target proteins .
Advanced Characterization Techniques
Q. What emerging techniques can elucidate the compound’s behavior in biological matrices?
- Cryo-EM : Resolve binding conformations to low-abundance membrane targets .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kₐₙ, kₒff) in real time .
- Metabolomics (LC-MS/MS) : Identify phase I/II metabolites to guide prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
